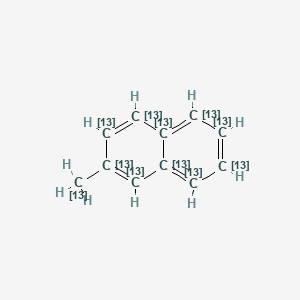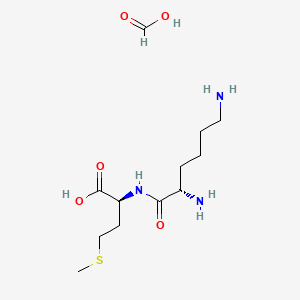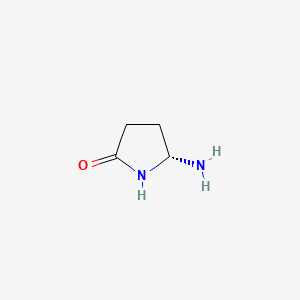
(5R)-5-aminopyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-5-aminopyrrolidin-2-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research It is a derivative of pyrrolidinone, featuring an amino group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-aminopyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 5-nitropyrrolidin-2-one, followed by catalytic hydrogenation to introduce the amino group at the 5th position. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under elevated pressure and temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity.
化学反応の分析
Types of Reactions: (5R)-5-aminopyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted pyrrolidinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(5R)-5-aminopyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in the development of drugs targeting neurological disorders and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (5R)-5-aminopyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 5th position can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biological processes.
類似化合物との比較
(5S)-5-aminopyrrolidin-2-one: The enantiomer of (5R)-5-aminopyrrolidin-2-one, differing in the spatial arrangement of the amino group.
Pyrrolidin-2-one: The parent compound without the amino substitution.
5-nitropyrrolidin-2-one: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its chiral nature and the presence of the amino group at the 5th position, which imparts specific reactivity and biological activity. Its enantiomer, (5S)-5-aminopyrrolidin-2-one, may exhibit different pharmacological properties, highlighting the importance of chirality in drug design and synthesis.
特性
IUPAC Name |
(5R)-5-aminopyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-3-1-2-4(7)6-3/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKYFRSLKUNMFG-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)
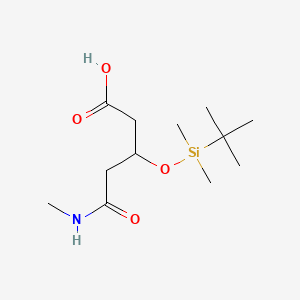
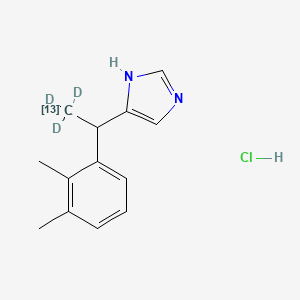
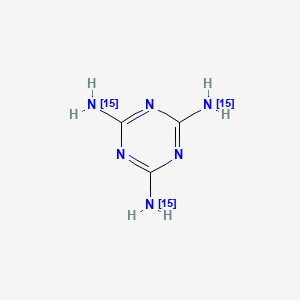
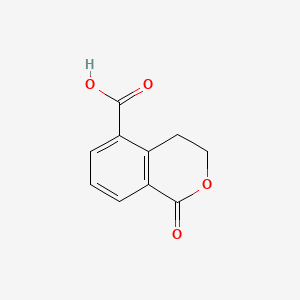
![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)






